molecular formula C21H20ClNO4 B12744319 Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate CAS No. 132993-98-7

Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate

Cat. No.: B12744319
CAS No.: 132993-98-7
M. Wt: 385.8 g/mol
InChI Key: LFFIXALQWNVAHQ-UHFFFAOYSA-N
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Description

Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate is a complex organic compound that belongs to the benzofuran class of chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate, often involves multi-step processes. One common method is the Claisen-Schmidt condensation, which can be microwave-assisted to improve yield and reduce reaction time . The reaction typically involves the condensation of 2-acetylbenzofuran with appropriate aldehydes or ketones under basic conditions.

Industrial Production Methods

Industrial production of benzofuran derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

Its combination of functional groups allows for diverse chemical reactivity and interactions with biological targets .

Properties

CAS No.

132993-98-7

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

1-benzofuran-2-yl-[4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-yl]methanone;hydrochloride

InChI

InChI=1S/C21H19NO4.ClH/c1-12-19(21(24)18-10-13-6-4-5-7-16(13)26-18)20-14(11-22(2)3)15(23)8-9-17(20)25-12;/h4-10,23H,11H2,1-3H3;1H

InChI Key

LFFIXALQWNVAHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN(C)C)O)C(=O)C3=CC4=CC=CC=C4O3.Cl

Origin of Product

United States

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